molecular formula C27H30N2O6S B12798988 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- CAS No. 86456-21-5

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)-

Cat. No.: B12798988
CAS No.: 86456-21-5
M. Wt: 510.6 g/mol
InChI Key: QFLKRNMJXQIZEE-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)-: is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a xanthene core, a diethylaminoethyl group, a hydroxymethyl group, and a methylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Attachment of the Methylphenylsulfonyl Group: The methylphenylsulfonyl group can be attached via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the xanthene core, potentially leading to the formation of reduced xanthene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent dye due to its ability to emit light upon excitation. It is also used as a reagent in various organic synthesis reactions.

Biology

In biological research, the compound is used as a fluorescent marker for imaging and tracking biological molecules and processes. Its fluorescence properties make it valuable in techniques such as fluorescence microscopy and flow cytometry.

Medicine

In medicine, the compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biological targets makes it useful in the development of targeted therapies.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- involves its interaction with specific molecular targets. The diethylaminoethyl group allows the compound to interact with biological membranes, while the hydroxymethyl and methylphenylsulfonyl groups contribute to its binding affinity and specificity. The xanthene core is responsible for its fluorescent properties, which are utilized in various applications.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used as a fluorescent dye.

    Rhodamine: A xanthene-based compound with similar fluorescent properties.

    Eosin: A xanthene dye used in histology and cytology.

Uniqueness

Compared to these similar compounds, 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a diethylaminoethyl group, hydroxymethyl group, and methylphenylsulfonyl group makes it particularly versatile in various applications.

Properties

CAS No.

86456-21-5

Molecular Formula

C27H30N2O6S

Molecular Weight

510.6 g/mol

IUPAC Name

[8-[2-(diethylamino)ethylamino]-5-(hydroxymethyl)-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C27H30N2O6S/c1-4-29(5-2)15-14-28-23-12-8-19(17-30)27-25(23)26(31)22-16-20(9-13-24(22)34-27)35-36(32,33)21-10-6-18(3)7-11-21/h6-13,16,28,30H,4-5,14-15,17H2,1-3H3

InChI Key

QFLKRNMJXQIZEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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